molecular formula C13H13NO8 B562956 2-Acetoxy-4-nitro-benzaldiacetate CAS No. 54362-25-3

2-Acetoxy-4-nitro-benzaldiacetate

Cat. No.: B562956
CAS No.: 54362-25-3
M. Wt: 311.246
InChI Key: QDNQRFYBDCYWBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4-nitro-benzaldiacetate can be achieved through a multi-step process involving the nitration of toluene derivatives followed by acetylation. One common method involves the reaction of p-nitrotoluene with acetic anhydride in the presence of concentrated sulfuric acid. The reaction mixture is maintained at low temperatures (0-10°C) to control the exothermic nature of the reaction . After the nitration step, the product is purified and subjected to acetylation to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and acetylation processes. The use of industrial-grade reagents and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carried out in large reactors with precise temperature control to prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4-nitro-benzaldiacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-acetoxy-4-amino-benzaldiacetate, while substitution of the acetoxy group can produce various substituted benzaldehyde derivatives .

Scientific Research Applications

2-Acetoxy-4-nitro-benzaldiacetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4-nitro-benzaldiacetate involves its interaction with specific molecular targets. The compound can undergo enzymatic hydrolysis to release acetic acid and 4-nitrobenzaldehyde, which can further participate in various biochemical pathways. The nitro group can also be reduced to an amine, which may interact with cellular proteins and enzymes, affecting their function .

Comparison with Similar Compounds

2-Acetoxy-4-nitro-benzaldiacetate can be compared with other benzaldehyde derivatives such as:

The unique combination of acetoxy and nitro groups in this compound makes it a versatile compound with distinct chemical and biological properties.

Properties

IUPAC Name

[2-(diacetyloxymethyl)-5-nitrophenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO8/c1-7(15)20-12-6-10(14(18)19)4-5-11(12)13(21-8(2)16)22-9(3)17/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNQRFYBDCYWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186320
Record name Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54362-25-3
Record name Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54362-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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